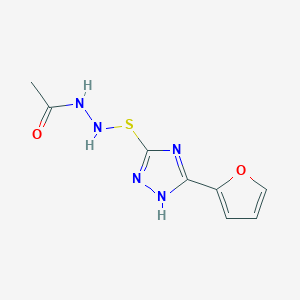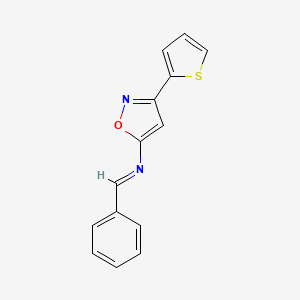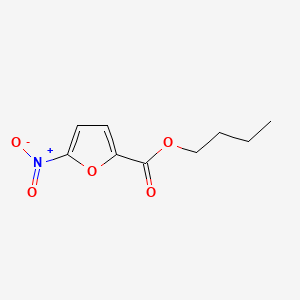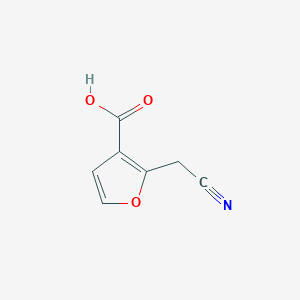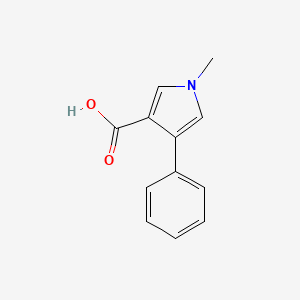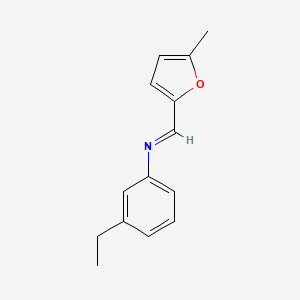
(Z)-N-(3-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline is an organic compound with the molecular formula C14H17NO It is a derivative of aniline, where the aniline nitrogen is bonded to a 5-methylfuran-2-yl group through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline typically involves the condensation reaction between 3-ethyl aniline and 5-methylfurfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the methylene bridge to a single bond, forming a saturated derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
3-Ethyl-N-((5-methylfuran-2-yl)methyl)aniline: Similar structure but lacks the methylene bridge.
3-Ethyl-N-(furan-2-yl)methylene)aniline: Similar structure but without the methyl group on the furan ring.
Uniqueness
3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline is unique due to the presence of both the ethyl group on the aniline ring and the methylene bridge connecting the aniline nitrogen to the 5-methylfuran-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
400059-39-4 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
N-(3-ethylphenyl)-1-(5-methylfuran-2-yl)methanimine |
InChI |
InChI=1S/C14H15NO/c1-3-12-5-4-6-13(9-12)15-10-14-8-7-11(2)16-14/h4-10H,3H2,1-2H3 |
InChIキー |
OBNHKHGLGKWYOE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)N=CC2=CC=C(O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


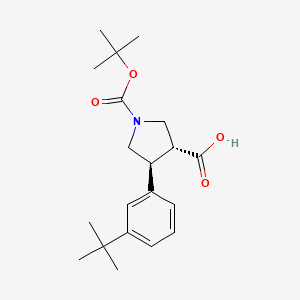
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)


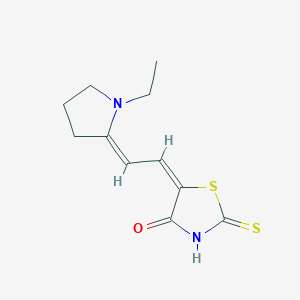

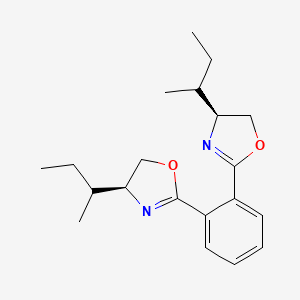
![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
